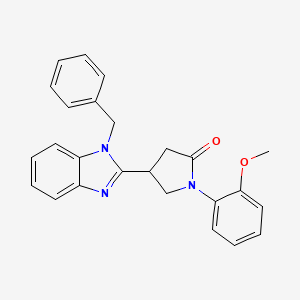![molecular formula C14H10FN3OS B11475859 4-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11475859.png)
4-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide: is a fascinating compound that combines elements from both pyrimidine and thiadiazole families. Let’s break it down:
Vorbereitungsmethoden
Synthetic Routes:: One notable method for synthesizing this compound involves a microwave-assisted multi-component reaction. Researchers have successfully prepared [1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in a single step by combining aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles. The reaction occurs under solvent-free conditions using an ionic liquid catalyst ([Et3NH]+[HSO4]^-) and microwave irradiation .
Industrial Production:: While specific industrial production methods may vary, the green synthesis approach using microwave irradiation could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Reactions:: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example:
Oxidation: Oxidizing agents like KMnO4 or H2O2 can convert functional groups.
Reduction: Reducing agents (e.g., NaBH4) may reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can modify the fluorine atom.
Major Products:: The major products formed during these reactions would include derivatives of the original compound, with altered functional groups or substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel molecules.
Biology and Medicine::Antibacterial Activity: Investigate its efficacy against bacterial pathogens.
Antitumor Potential: Assess its impact on cancer cells.
Other Biological Effects: Explore its antioxidant, anti-inflammatory, and antiviral properties.
Pesticides: Evaluate its use as a pesticide.
Drug Discovery: Investigate its potential as a lead compound for drug development.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related molecules in terms of structure, activity, and uniqueness. Its distinct features set it apart from other compounds in the same class.
Eigenschaften
Molekularformel |
C14H10FN3OS |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
4-fluoro-N-(7-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C14H10FN3OS/c1-9-6-7-18-12(8-9)16-14(20-18)17-13(19)10-2-4-11(15)5-3-10/h2-8H,1H3 |
InChI-Schlüssel |
WTGDXUQJEXNCHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=NC(=O)C3=CC=C(C=C3)F)SN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B11475776.png)
![2-amino-7-[3-(benzyloxy)-4-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475780.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B11475792.png)
methanone](/img/structure/B11475801.png)
![7-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475803.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11475811.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11475815.png)
![N-(4-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11475831.png)
![3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11475834.png)
![5-Benzyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11475839.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B11475840.png)
![N-[(1Z)-3-[(4-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-2,4-dimethylbenzenesulfonamide](/img/structure/B11475841.png)
![2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3-dihydro-1H-benzimidazol-1-yl)ethanone](/img/structure/B11475845.png)
